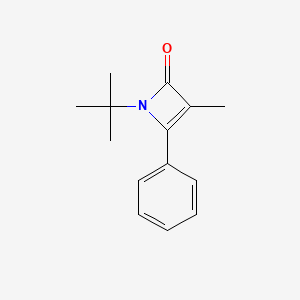
4-(Dimethylamino)-2-phenylpyrimidine-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Dimethylamino)-2-phenylpyrimidine-5-carbaldehyde is an organic compound that belongs to the class of pyrimidines It features a dimethylamino group, a phenyl group, and a carbaldehyde group attached to a pyrimidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)-2-phenylpyrimidine-5-carbaldehyde typically involves the condensation of 4-(Dimethylamino)benzaldehyde with appropriate pyrimidine derivatives. One common method includes the reaction of 4-(Dimethylamino)benzaldehyde with 2-phenylpyrimidine-5-carbaldehyde under acidic or basic conditions to form the desired product. The reaction is often carried out in solvents such as ethanol or methanol, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
4-(Dimethylamino)-2-phenylpyrimidine-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides, thiols, or amines in the presence of a suitable base or catalyst.
Major Products Formed
Oxidation: 4-(Dimethylamino)-2-phenylpyrimidine-5-carboxylic acid.
Reduction: 4-(Dimethylamino)-2-phenylpyrimidine-5-methanol.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(Dimethylamino)-2-phenylpyrimidine-5-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Mecanismo De Acción
The mechanism of action of 4-(Dimethylamino)-2-phenylpyrimidine-5-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the phenyl and pyrimidine rings contribute to π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-(Dimethylamino)pyridine: A nucleophilic catalyst used in esterification and acylation reactions.
4-(Dimethylamino)benzaldehyde: Used in the synthesis of indole derivatives and as a reagent in analytical chemistry.
2-Phenylpyrimidine-5-carbaldehyde: A precursor in the synthesis of various heterocyclic compounds.
Uniqueness
4-(Dimethylamino)-2-phenylpyrimidine-5-carbaldehyde is unique due to its combination of functional groups, which confer distinct electronic and steric properties. This makes it a versatile intermediate in organic synthesis and a valuable tool in scientific research .
Propiedades
Número CAS |
823792-76-3 |
|---|---|
Fórmula molecular |
C13H13N3O |
Peso molecular |
227.26 g/mol |
Nombre IUPAC |
4-(dimethylamino)-2-phenylpyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C13H13N3O/c1-16(2)13-11(9-17)8-14-12(15-13)10-6-4-3-5-7-10/h3-9H,1-2H3 |
Clave InChI |
IBEUKOQSGLVFHF-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=NC(=NC=C1C=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-Bis(3,4'-dihexyl[2,2'-bithiophen]-5-yl)propane-1,3-dione](/img/structure/B14213459.png)
![2-[6-(2-Formylphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14213467.png)
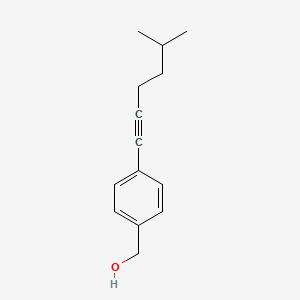
![N-Acetyl-L-leucyl-Nalpha-[(2S)-2-aminoundecanoyl]-L-phenylalaninamide](/img/structure/B14213475.png)
![2-[1-(6-Acetylpyridin-2-yl)ethylidene]-N-phenylhydrazine-1-carboxamide](/img/structure/B14213478.png)
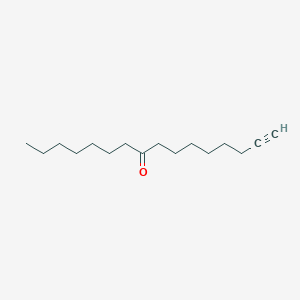
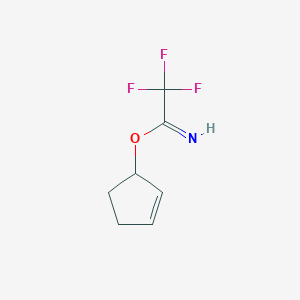
![Benzenemethanol, 4-[3-(dibutylamino)-1-propynyl]-](/img/structure/B14213498.png)
![Acridine, 9-[bis(methylthio)methylene]-9,10-dihydro-10-phenyl-](/img/structure/B14213505.png)
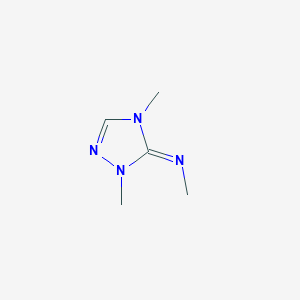
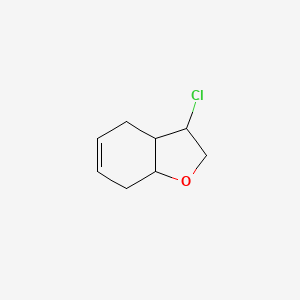
![1-[(7R)-1,4-dioxaspiro[4.5]decan-7-yl]hex-5-en-2-one](/img/structure/B14213527.png)
